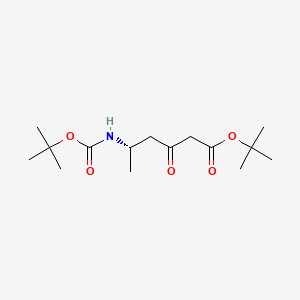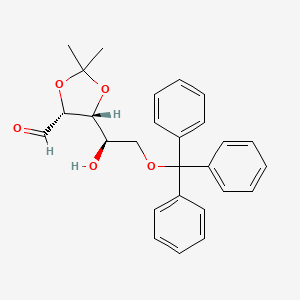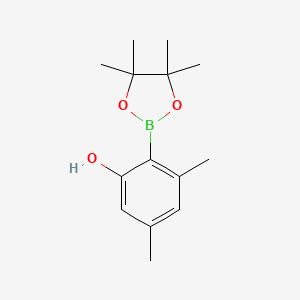![molecular formula C12H10FN5 B14887186 n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)
n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with a fluorobenzyl group attached to the nitrogen atom at the 8th position of the pyrazine ring. It has gained attention in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating to moderate temperatures to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or DMSO, often under reflux conditions.
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Formule moléculaire |
C12H10FN5 |
|---|---|
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H10FN5/c13-10-4-2-1-3-9(10)7-15-11-12-17-16-8-18(12)6-5-14-11/h1-6,8H,7H2,(H,14,15) |
Clé InChI |
WXKGWBJICXVJHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC2=NC=CN3C2=NN=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




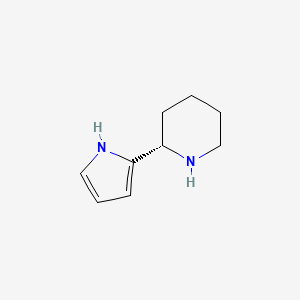
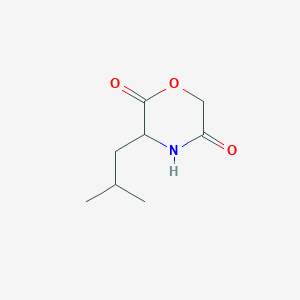
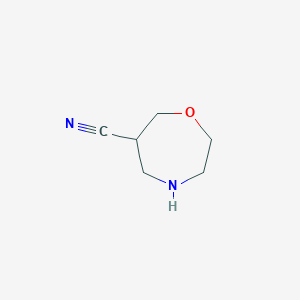
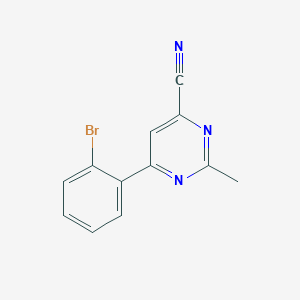



![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
